![molecular formula C10H12ClNO5S B14341406 4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid CAS No. 93217-86-8](/img/structure/B14341406.png)
4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid is a heterocyclic compound that features a pyrrole ring fused with a thiopyrano ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole typically involves the annulation of the pyran ring and the pyrrole fragment. One common method includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable and efficient catalytic processes, can be applied to produce this compound on a larger scale.
化学反応の分析
Types of Reactions
4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole
- 5,7-Dimethylthiopyrano[2,3-c]pyrrole
- 4-Methoxy-5,7-dimethylpyrano[2,3-c]pyrrole
Uniqueness
4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research applications.
特性
CAS番号 |
93217-86-8 |
|---|---|
分子式 |
C10H12ClNO5S |
分子量 |
293.72 g/mol |
IUPAC名 |
4-methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid |
InChI |
InChI=1S/C10H11NOS.ClHO4/c1-6-9-8(12-3)4-5-13-10(9)7(2)11-6;2-1(3,4)5/h4-5H,1-3H3;(H,2,3,4,5) |
InChIキー |
QNHWYLFUAWUBKG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=CS2)OC)C(=N1)C.OCl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



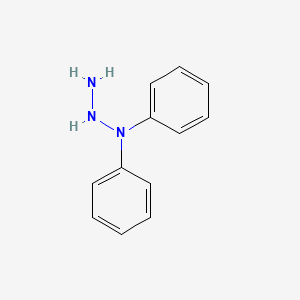
![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
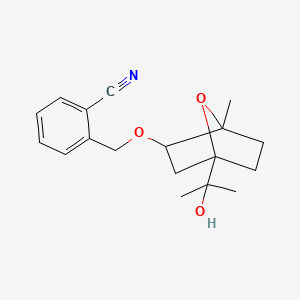
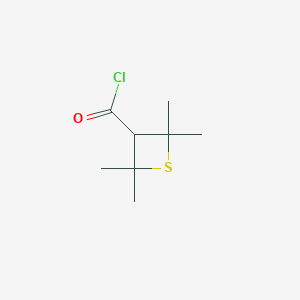
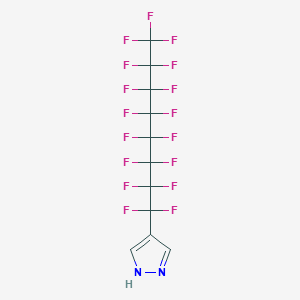
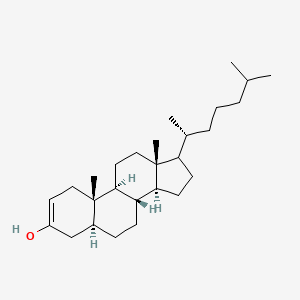
![Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate](/img/structure/B14341369.png)
![2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14341377.png)
![6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine](/img/structure/B14341384.png)
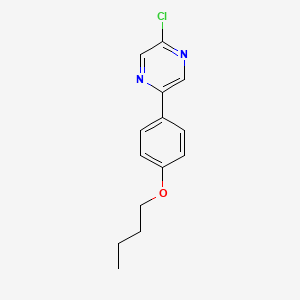
![[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate](/img/structure/B14341392.png)
![[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile](/img/structure/B14341398.png)

